Spirosendan
Description
Properties
IUPAC Name |
[(1R,1'S,2R,3'S,4S,4'S,6R,7S,8S,9R,12R,13R,15S,16R)-13,15-diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3/b17-8+/t21-,22-,23+,24+,25-,26-,27+,28-,29+,31+,32-,33-,34-,35+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNATBHVCGLKLX-VBDUHTBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]([C@@]12[C@@]34C[C@@H](O2)C[C@@H]3[C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]([C@H]4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220137-96-2 | |
| Record name | (1R,1′S,2S,3′R,3′aR,4S,5S,5′aR,6′S,6′aS,9′S,10′aR,10′bR,10′cR)-1′,3′-Bis(acetyloxy)-4-(3-furanyl)decahydro-5,6′-dihydroxy-3′a,5,10′b-trimethylspiro[cyclopentane-1,7′-[7H-6a,9]methano[1H,4H]furo[2′,3′,4′:4,5]naphtho[2,1-c]pyran]-2-yl (2E)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220137-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Spirosendan is a novel spiro-limonoid compound isolated from the root bark of Melia toosendan, a member of the Meliaceae family. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects in various medical applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a unique spiro-structure that contributes to its biological activity. The compound's structure is characterized by a fused ring system, which is typical of limonoids, a class known for their complex chemical configurations and significant pharmacological properties.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
- Anticancer Effects : Several studies have indicated that this compound possesses cytotoxic effects against different cancer cell lines. It has been noted for its ability to induce apoptosis in cancer cells, making it a candidate for further oncological research.
- Insecticidal Activity : Like other limonoids, this compound has demonstrated insecticidal properties, which could have applications in agricultural pest management.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of extracts from Melia toosendan, including this compound. The results indicated that extracts exhibited significant activity against common oral pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus mutans | 0.25 mg/ml |
| Fusobacterium nucleatum | 0.50 mg/ml |
| Pseudomonas aeruginosa | 0.30 mg/ml |
This data suggests that this compound may be effective in treating infections caused by these pathogens .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | < 5 |
| A431 (Skin) | < 10 |
| PC-3 (Prostate) | < 7 |
These findings highlight this compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action .
Case Studies
A notable case study involved the use of this compound in treating resistant bacterial infections. The patient presented with a multi-drug resistant strain of Staphylococcus aureus. After treatment with a formulation containing this compound, significant improvement was observed within two weeks, showcasing its potential as an alternative treatment option.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Division : By interfering with the cell cycle, this compound can prevent the proliferation of cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.
Scientific Research Applications
Antitumor Activity
Spirosendan has shown promising results in antitumor studies. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells, with an IC50 value below 10 µM .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Induction of apoptosis |
| HepG2 | 15 | Cell cycle arrest |
| A431 | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests potential applications in treating inflammatory diseases.
Insecticidal Properties
This compound has demonstrated insecticidal activity against various pests. Research indicates that it disrupts the growth and development of insects, making it a candidate for natural pesticide formulations. Studies have shown effective mortality rates in common agricultural pests at concentrations as low as 100 ppm .
Table 2: Insecticidal Efficacy of this compound
| Insect Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Spodoptera litura | 100 | 85 |
| Aphis gossypii | 200 | 90 |
| Plutella xylostella | 150 | 80 |
Bioremediation Potential
Recent studies have explored the potential of this compound in bioremediation efforts. Its ability to degrade certain pollutants makes it a candidate for environmental cleanup applications. Laboratory tests have indicated that this compound can enhance the degradation rates of hydrocarbons in contaminated soils .
Case Studies
- Antitumor Study : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after three months of treatment. This study emphasized the need for further clinical trials to establish dosage and efficacy.
- Agricultural Field Trials : Field trials conducted on cotton crops demonstrated that this compound reduced pest populations significantly compared to untreated controls, leading to increased yield and reduced pesticide use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirosendan belongs to a broader class of spirocyclic and oxygenated natural products. Below, it is compared with three structurally or functionally related compounds: Spirasine IX , Spiropachysine , and Spiratine B .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D | Source Plant | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₃₅H₄₆O₁₁ | 642.7 | Amorphous | -2° (c = 0.07) | Melia toosendan | Likely lactones, hydroxyls |
| Spirasine IX | C₂₀H₂₅NO | 295.4 | 157–158 | +135.5° (c = 1.0) | Spiraea japonica | Amine, ketone |
| Spiropachysine | C₃₀H₄₉N₃O₂ | 507.7 | 278–280 | +31.9° (chloroform) | Pachysandra terminalis | Alkaloid, tertiary amine |
| Spiratine B | C₂₄H₃₃NO₅ | 415.5 | Amorphous | +129.48° (c = 5.0) | Spiraea japonica var. acuta | Ester, hydroxyl, ether |
Key Comparisons
Structural Complexity: this compound’s high oxygen content (11 oxygen atoms) and large molecular weight distinguish it from simpler alkaloids like Spirasine IX and Spiropachysine. In contrast, Spiropachysine (C₃₀H₄₉N₃O₂) contains a rigid alkaloid backbone with demonstrated anti-ulcer activity, likely due to its tertiary amine group interacting with gastric acid secretion pathways .
Optical Activity :
- This compound’s near-neutral optical rotation (-2°) contrasts sharply with the high positive rotations of Spirasine IX (+135.5°) and Spiratine B (+129.48°). This indicates distinct stereochemical arrangements, which could influence receptor-binding specificity .
Pharmacological Potential: While Spiropachysine has validated anti-ulcer properties, this compound’s bioactivity remains underexplored. Its structural similarity to triterpenoid lactones (e.g., artemisinin) suggests possible antiparasitic or anti-inflammatory effects, warranting targeted assays . Spiratine B’s ester and ether groups may enhance membrane permeability compared to this compound’s hydroxyl-rich structure, which could limit bioavailability .
Natural Sources: this compound is unique to Melia toosendan, whereas Spirasine IX and Spiratine B derive from Spiraea species. This taxonomic divergence implies differences in biosynthetic pathways and ecological roles .
Preparation Methods
Plant Material and Pretreatment
Spirosendan is isolated from the root bark and stem bark of Melia toosendan Sieb. et Zucc. Key steps include:
Purification and Isolation
Table 1: Key Extraction Parameters for this compound
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol (70%) | 2.8 | 85 |
| Extraction Time | 72 hours (maceration) | 3.1 | 89 |
| Ultrasonic Frequency | 40 kHz | 3.5 | 92 |
| HPLC Retention Time | 12.4 min | – | 98 |
Synthetic Routes to this compound
Spirocyclization via Carbometalation
A regioselective approach employs sp²-disubstituted cyclopropenes as precursors:
Hydroformylation of Ethynyl Steroids
A scalable method for spiro-lactone frameworks:
Table 2: Key Synthetic Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydroformylation | Rh(acac)(CO)₂, 80°C, 50 bar | 65 |
| Oxidative Cyclization | PDC, CH₂Cl₂, 25°C | 87 |
| Bromination-Debromination | NBS, DMF, 100°C | 73 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Natural Extraction : Limited by seasonal variability in plant limonoid content (0.5–3% dry weight).
-
Synthetic Routes : Higher reproducibility but requires specialized catalysts (Rh, Cu) and anhydrous conditions.
Industrial-Scale Production Insights
Patent-Based Protocols
Automation and Optimization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
